molecular formula C22H24N2O5S B2627731 (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251615-51-6

(4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Katalognummer: B2627731
CAS-Nummer: 1251615-51-6
Molekulargewicht: 428.5
InChI-Schlüssel: FMHZRQZCVZWLKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

New Insights into Antimycobacterial Properties

Research has shown that derivatives similar to the specified chemical compound, particularly those within the 4H-benzo[e][1,3]thiazinone class, exhibit potent antimycobacterial properties. For instance, 8-nitro-4H-benzo[e][1,3]thiazinones (BTZs) are recognized for their in vitro antimycobacterial efficacy. Studies focusing on the chemical transformations of BTZs, including dearomatization and decarbonylation, reveal significant insights into their structural characteristics and impact on antimycobacterial activities. Specifically, interactions with Grignard reagents and reducing agents like (CH3)2S·BH3 have been shown to affect the compounds' planarity and, subsequently, their antimycobacterial activity against strains such as Mycobacterium tuberculosis and Mycobacterium smegmatis (Richter et al., 2022).

Structural Characterization and Synthesis

Further investigations into the structural aspects of benzothiazinone derivatives highlight their complex crystallography and potential for antimicrobial activity. For example, the synthesis and structural characterization of azoxy derivatives of antitubercular 8-nitro-1,3-benzothiazin-4-ones provide valuable information on the molecular packing and stability of these compounds, potentially guiding the development of new drugs with enhanced efficacy against tuberculosis (Richter et al., 2022).

Moreover, the synthesis of related substances and their derivatives, such as iloperidone and its related compounds, underlines the importance of structural modifications to achieve desired therapeutic outcomes. These efforts contribute to the quality control and development of pharmaceuticals by providing a deeper understanding of the molecular structure and activity relationships (Wang Jiangxi, 2014).

Antimicrobial and Antiproliferative Activities

Compounds related to (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone have been explored for their antimicrobial and antiproliferative activities. For instance, derivatives like (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime have shown promising results in combating bacterial and fungal strains, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (Mallesha & Mohana, 2014).

In addition, the synthesis of novel heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, and their evaluation for antiproliferative activity highlight the ongoing efforts to leverage the chemical diversity of these compounds for therapeutic applications. The detailed structural characterization and analysis of intermolecular interactions through techniques like Hirshfeld surface analysis provide insights into the molecular basis of their biological activities (Benaka Prasad et al., 2018).

Eigenschaften

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-28-17-12-16(13-18(14-17)29-2)24-15-21(22(25)23-10-6-3-7-11-23)30(26,27)20-9-5-4-8-19(20)24/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHZRQZCVZWLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.